4-Bromo-4'-methoxymethylbiphenyl
Overview
Description
4-Bromo-4’-methoxymethylbiphenyl is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and the other with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-methoxymethylbiphenyl typically involves the bromination of biphenyl derivatives. One common method is the monobromination of biphenyl in a solvent reaction medium containing an organosulfur compound, amide, nitrile, or acid with a pKa of at least 3 . The reaction is carried out at ambient temperature to achieve high yields and minimize the formation of dibromobiphenyl.
Industrial Production Methods
Industrial production of 4-Bromo-4’-methoxymethylbiphenyl may involve similar bromination processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-methoxymethylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions to achieve the coupling reaction.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted biphenyl derivatives.
Coupling Products: The major products are biaryl compounds formed through the coupling of 4-Bromo-4’-methoxymethylbiphenyl with other aromatic boronic acids.
Scientific Research Applications
4-Bromo-4’-methoxymethylbiphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including liquid crystals and polymers.
Pharmaceutical Research: It can be a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-methoxymethylbiphenyl in chemical reactions involves the activation of the bromine atom or the methoxymethyl group. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the oxidative addition of the bromine atom, followed by transmetalation with the organoboron reagent and reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the methoxymethyl group.
4-Bromo-4’-hydroxybiphenyl: Contains a hydroxyl group instead of a methoxymethyl group.
Uniqueness
4-Bromo-4’-methoxymethylbiphenyl is unique due to the presence of both bromine and methoxymethyl substituents, which provide distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-bromo-4-[4-(methoxymethyl)phenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-16-10-11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKDQUGCTMZCMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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